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Cat. No.: B12389899 Get Quote

Introduction

Leucettinib-21 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-

regulated kinase 1A (DYRK1A) and Casein Kinase 1 (CLK1).[1][2][3] Derived from the marine

sponge natural product Leucettamine B, Leucettinib-21 has emerged as a promising drug

candidate for therapeutic intervention in Down syndrome and Alzheimer's disease, where

DYRK1A is overexpressed or hyperactive.[3][4][5] These application notes provide detailed

protocols for essential in vitro assays to characterize the activity of Leucettinib-21, intended for

researchers, scientists, and drug development professionals.

Data Presentation: Kinase Inhibition Profile of
Leucettinib-21
The inhibitory activity of Leucettinib-21 against a panel of kinases has been determined using

radiometric and proximity-based assays. The half-maximal inhibitory concentration (IC50) and

dissociation constant (Kd) values are summarized below.
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Kinase Target IC50 (nM) Kd (nM) Assay Type Reference

DYRK1A 2.4 0.272 Radiometric [1][2]

DYRK1B 6.7 - Radiometric [2]

CLK1 12 0.388 Radiometric [1][2]

CLK2 33 - Radiometric [2]

CLK4 5 - Radiometric [2]

CLK3 232 - Radiometric [1]

DYRK2 200-1000 - Radiometric [2]

DYRK3 200-1000 - Radiometric [2]

DYRK4 200-1000 - Radiometric [2]

GSK-3β 2000 - Radiometric [1]

Experimental Protocols
In Vitro Radiometric Kinase Assay
This protocol describes a radiometric assay to determine the inhibitory activity of Leucettinib-
21 on target kinases like DYRK1A.

Materials:

Leucettinib-21

Recombinant Kinase (e.g., DYRK1A)

Kinase-specific substrate

[γ-³³P]-ATP

Assay Buffer: 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-

orthovanadate, 1.2 mM DTT, 50 µg/mL PEG20000

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://repository.ubn.ru.nl/bitstream/handle/2066/301145/1/301145.pdf
http://www.probechem.com/products_Leucettinib-21.html
http://www.probechem.com/products_Leucettinib-21.html
https://repository.ubn.ru.nl/bitstream/handle/2066/301145/1/301145.pdf
http://www.probechem.com/products_Leucettinib-21.html
http://www.probechem.com/products_Leucettinib-21.html
http://www.probechem.com/products_Leucettinib-21.html
https://repository.ubn.ru.nl/bitstream/handle/2066/301145/1/301145.pdf
http://www.probechem.com/products_Leucettinib-21.html
http://www.probechem.com/products_Leucettinib-21.html
http://www.probechem.com/products_Leucettinib-21.html
https://repository.ubn.ru.nl/bitstream/handle/2066/301145/1/301145.pdf
https://www.benchchem.com/product/b12389899?utm_src=pdf-body
https://www.benchchem.com/product/b12389899?utm_src=pdf-body
https://www.benchchem.com/product/b12389899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATP solution

10% DMSO in water

2% (v/v) Phosphoric Acid (H₃PO₄)

0.9% (w/v) NaCl solution

Microplates (e.g., 96-well)

Microplate scintillation counter

Procedure:

Prepare a stock solution of Leucettinib-21 in 100% DMSO. Further dilute in 10% DMSO to

achieve the desired test concentrations (5 µL per well).

In a 50 µL final reaction volume, add the following components in order:

25 µL of assay buffer containing [γ-³³P]-ATP.

10 µL of ATP solution.

5 µL of the test compound (Leucettinib-21 dilution or 10% DMSO for control).

10 µL of the enzyme/substrate mixture.

Incubate the reaction mixture at 30°C for 60 minutes.

Stop the reaction by adding 50 µL of 2% (v/v) H₃PO₄.

Aspirate the plates and wash twice with 200 µL of 0.9% (w/v) NaCl.

Determine the incorporation of ³³Pi using a microplate scintillation counter.

Calculate IC50 values from the dose-response curves.

Cellular Assay: Inhibition of DYRK1A Activity in Cells
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This protocol outlines a method to assess the ability of Leucettinib-21 to inhibit DYRK1A

activity within a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

Cell line (e.g., SH-SY5Y or HT-22)

Leucettinib-21

Cell culture medium and supplements

Lysis buffer

Primary antibodies against phosphorylated and total forms of DYRK1A substrates (e.g., p-

Tau (Thr212), Tau, p-Cyclin D1 (Thr286), Cyclin D1)

Secondary antibodies (HRP-conjugated)

Western blot reagents and equipment

Procedure:

Seed cells in appropriate culture plates and allow them to adhere overnight.

Treat the cells with varying concentrations of Leucettinib-21 (e.g., 0-10 µM) for a specified

duration.

Lyse the cells and collect the protein extracts.

Determine protein concentration using a standard method (e.g., BCA assay).

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Develop the blot using an appropriate chemiluminescent substrate and image the results.
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Quantify the band intensities to determine the dose-dependent inhibition of substrate

phosphorylation. Leucettinib-21 has been shown to inhibit the phosphorylation of Thr286 on

Cyclin D1 and Thr212 on Tau in SH-SY5Y cells.[2][3][5]
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Caption: DYRK1A signaling and the inhibitory action of Leucettinib-21.

Experimental Workflow for In Vitro Kinase Assay
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Caption: Workflow for the in vitro radiometric kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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